Enhanced Ligand Lipophilicity from the 7‑Methoxy Substituent vs. the Des‑Methoxy Parent Core
The 7‑methoxy group increases the calculated logP (cLogP) by approximately 0.4–0.6 log units relative to the corresponding des‑methoxy benzyl spiro[indoline‑3,4′‑piperidine]‑1′‑carboxylate . This shift moves the compound into the optimal lipophilicity range (cLogP ~2.5–3.0) associated with favourable CNS penetration while retaining adequate aqueous solubility for in vitro assay compatibility.
| Evidence Dimension | Computed Octanol‑Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.6 (estimated for benzyl 7‑methoxyspiro[indoline‑3,4′‑piperidine]‑1′‑carboxylate) |
| Comparator Or Baseline | Benzyl spiro[indoline‑3,4′‑piperidine]‑1′‑carboxylate (CAS 167484‑18‑6): cLogP ≈ 2.1 (estimated) |
| Quantified Difference | Δ cLogP ≈ +0.5 |
| Conditions | Calculated in silico using consensus logP method (data extracted from authoritative databases and vendor specifications). |
Why This Matters
For CNS‑targeted projects, a cLogP below ~3.0 is desirable to avoid excessive plasma protein binding and rapid metabolic clearance; the 7‑methoxy derivative provides this property without requiring additional lipophilic substitution, thereby preserving synthetic tractability [1].
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Central nervous system multiparameter optimization desirability: application in drug discovery. ACS Chem Neurosci. 2016;7(6):760‑769. View Source
